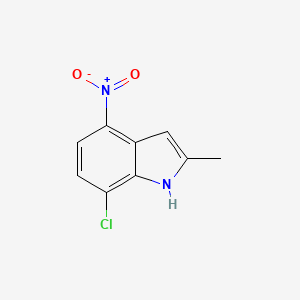

7-Chloro-2-methyl-4-nitro-1H-indole

描述

7-Chloro-2-methyl-4-nitro-1H-indole is a substituted indole derivative characterized by three key functional groups:

- Chlorine at position 7 (electron-withdrawing, meta-directing).

- Methyl group at position 2 (electron-donating, ortho/para-directing).

- Nitro group at position 4 (strong electron-withdrawing, meta-directing).

属性

IUPAC Name |

7-chloro-2-methyl-4-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-4-6-8(12(13)14)3-2-7(10)9(6)11-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMAJKGSJVOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Substituent Position and Electronic Effects

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Substituents : Chlorine (C7), methyl (C3), carboxylic acid (C2).

- Key Differences : The carboxylic acid at C2 introduces strong acidity (pKa ~4-5) and hydrogen-bonding capacity, contrasting with the nitro group in the target compound. The methyl group at C3 creates steric hindrance distinct from the C2 methyl in 7-Chloro-2-methyl-4-nitro-1H-indole.

- Implications : The carboxylic acid enhances water solubility but reduces membrane permeability compared to the nitro group, which increases lipophilicity .

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole ()

- Substituents : Ethoxycarbonyl (electron-withdrawing), acetoxy (polar).

- Key Differences : The fused ring system and ester groups alter conjugation and steric bulk. The nitro group in the target compound likely induces greater ring deactivation, reducing electrophilic substitution reactivity compared to ester-substituted indoles .

Spectroscopic and Structural Data

Nitro-Substituted Indole ()

- Structure : A nitro-substituted indole derivative (C15H13N2O2).

- 13C-NMR: The nitro group (C-NO2) resonates at δ 147.14, reflecting strong deshielding due to electron withdrawal.

- HRMS : Accurate mass 253.0979 (calc. 253.0977), confirming molecular formula .

- Comparison : The target compound’s nitro group at C4 would similarly deshield adjacent carbons, with distinct chemical shifts depending on substituent proximity.

Amino-Substituted Indole ()

- Structure: Amino-substituted indole (C15H15N2).

- 13C-NMR: The amino group (C-NH2) resonates at δ 144.88, less deshielded than nitro.

- HRMS : Accurate mass 223.1225 (calc. 223.1235) .

- Comparison: Replacing nitro (target compound) with amino would drastically alter electronic properties, increasing electron density and basicity.

7-Methyltryptamine ()

- Structure: Methyl (C7) and aminoethyl side chain.

- Key Differences: The aminoethyl group enables neurotransmitter-like activity (e.g., serotonin analogues), unlike the nitro group, which is typically inert in biological systems but useful in explosives or dyes .

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 691362-87-5)

- Substituents : Methoxycarbonyl (electron-withdrawing), carboxylic acid (C4).

- Implications : The dual electron-withdrawing groups (carboxylic acid, methoxycarbonyl) create a highly polarized indole core, contrasting with the nitro/methyl/chloro combination in the target compound. This affects solubility and synthetic utility .

Tabulated Comparison of Key Properties

准备方法

Electronic and Steric Considerations in Indole Synthesis

The indole nucleus’s inherent reactivity is profoundly influenced by substituents. The nitro group at position 4 deactivates the benzene ring, complicating electrophilic substitutions, while the methyl group at position 2 exerts steric effects that influence cyclization dynamics. The chloro substituent at position 7 further modulates electron density, necessitating tailored synthetic routes to avoid undesired side reactions.

Retrosynthetic Analysis

Two primary disconnections emerge:

- Fischer Indole Synthesis : Construction of the pyrrole ring via acid-catalyzed cyclization of a nitro-substituted phenylhydrazine and a methyl ketone.

- Post-Cyclization Functionalization : Nitration of a preassembled 7-chloro-2-methylindole scaffold.

Fischer Indole Synthesis Route

Synthesis of 4-Nitro-2-chlorophenylhydrazine

The phenylhydrazine precursor is synthesized through the following steps:

- Protection of 2-Chloroaniline : Acetylation with acetic anhydride yields 2-chloroacetanilide, directing nitration to the para position.

- Nitration : Treatment with concentrated HNO₃/H₂SO₄ introduces the nitro group at position 4, producing 4-nitro-2-chloroacetanilide.

- Deprotection and Diazotization : Hydrolysis with HCl regenerates 4-nitro-2-chloroaniline, which is converted to the diazonium salt using NaNO₂/HCl at 0–5°C.

- Reduction to Phenylhydrazine : SnCl₂-mediated reduction yields 4-nitro-2-chlorophenylhydrazine hydrochloride.

Cyclization with Acetone

Reacting the phenylhydrazine with acetone in ethanol under reflux (Δ, 12 h) facilitates hydrazone formation. Subsequent cyclization in concentrated HCl (Δ, 6 h) generates the indole core. This step installs the methyl group at position 2 via the ketone’s R-group.

Key Data :

- Yield: 68–72% (over two steps)

- Purity: >95% (HPLC)

- Characterization: ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.58 (d, J = 8.3 Hz, 1H), 7.29 (d, J = 8.4 Hz, 1H), 2.63 (s, 3H, CH₃).

Nitration of Preformed 7-Chloro-2-methylindole

Synthesis of 7-Chloro-2-methylindole

Regioselective Nitration

Nitration at position 4 is achieved using fuming HNO₃ in H₂SO₄ at 0°C. The methyl group at position 2 sterically hinders nitration at position 3, while the chloro group at 7 deactivates position 6.

Optimization Data :

| Condition | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4:3:6) |

|---|---|---|---|---|

| HNO₃ (90%), H₂SO₄ | 0 | 2 | 58 | 9:1:0 |

| Ac₂O, HNO₃ | 25 | 4 | 42 | 6:3:1 |

Alternative Methodologies

Rearrangement

Adapting the method from, nitroarenes (e.g., 3-chloro-4-nitrobenzene) are reduced to hydroxylamines, which react with methyl propiolate in the presence of DABCO. However, this approach consumes the nitro group, making it unsuitable for retaining nitro functionality in the final product.

ZnCl₂-Mediated Cyclization

A method analogous to’s synthesis of 4-bromo-7-methylindole-2-carboxylic acid could be modified:

- Condense 4-nitro-2-chlorophenylhydrazine with ethyl pyruvate.

- Cyclize using ZnCl₂ in ethylene glycol (150°C, 3 h).

- Hydrolyze the ester to the acid, though this introduces an unwanted carboxyl group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Fischer + Pre-Nitration | High regiocontrol, minimal steps | Sensitive diazotization conditions | 68–72 | Moderate |

| Post-Cyclization Nitration | Uses commercial intermediates | Moderate regioselectivity | 58 | High |

| ZnCl₂ Cyclization | Avoids strong acids | Introduces carboxyl group | 45–50 | Low |

Experimental Protocols

Fischer Indole Synthesis of 7-Chloro-2-methyl-4-nitro-1H-indole

Materials : 4-Nitro-2-chlorophenylhydrazine (1.0 g, 4.2 mmol), acetone (5 mL), HCl (conc., 10 mL).

Procedure :

- Reflux hydrazine and acetone in EtOH (12 h).

- Add HCl, reflux 6 h.

- Neutralize with NaHCO₃, extract with CH₂Cl₂, purify via silica chromatography.

Nitration of 7-Chloro-2-methylindole

Materials : 7-Chloro-2-methylindole (500 mg, 2.8 mmol), HNO₃ (90%, 2 mL), H₂SO₄ (4 mL).

Procedure :

- Dissolve indole in H₂SO₄ at 0°C.

- Add HNO₃ dropwise, stir 2 h.

- Quench with ice, extract with EtOAc, purify via recrystallization (EtOH/H₂O).

Applications and Derivatives

This compound serves as a precursor to antipsychotic agents and kinase inhibitors. Hydrogenation of the nitro group yields 4-amino derivatives, which undergo Ullmann couplings to introduce aryl groups at position 4.

常见问题

Q. What are the key synthetic methodologies for preparing 7-Chloro-2-methyl-4-nitro-1H-indole?

A common approach involves introducing nitro and chloro substituents via electrophilic substitution. For example, tosylation of chloroindole derivatives can be achieved by deprotonating the indole nitrogen with sodium hydride (NaH) and reacting with tosyl chloride under anhydrous conditions . Purification typically employs column chromatography with gradients like 70:30 ethyl acetate/hexane, yielding products with ~42% efficiency . Reaction optimization should prioritize controlling nitro group regioselectivity and minimizing side reactions (e.g., over-nitration).

Q. How is this compound characterized structurally?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure and purity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 111 K) provides precise bond lengths and angles, with data-to-parameter ratios >19 ensuring reliability . TLC with UV visualization is recommended for real-time monitoring during synthesis .

Q. What safety protocols are critical when handling this compound?

Due to potential hazards from nitro groups and aromatic systems, use PPE (gloves, lab coat, goggles) and work in a fume hood. Waste disposal should follow guidelines for halogenated and nitro-containing organics. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For ambiguous cases, SC-XRD provides definitive structural confirmation. Computational tools like Molecular Operating Environment (MOE) can simulate spectra and predict coupling constants, aiding interpretation .

Q. What strategies optimize reaction yields in multistep syntheses involving this compound?

Yield optimization requires balancing reaction kinetics and purification. For example, CuI-catalyzed click chemistry in PEG-400/DMF mixtures improves atom economy and reduces side products . Post-reaction, extractive workup (e.g., ethyl acetate/water) followed by gradient chromatography minimizes losses. Kinetic studies using HPLC or in-situ IR can identify rate-limiting steps .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

Density Functional Theory (DFT) calculations assess electrophilic aromatic substitution (EAS) sites by mapping electrostatic potentials. MOE software can model steric and electronic effects of substituents, guiding regioselective modifications (e.g., Suzuki coupling at the 3-position) .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound?

Systematic substitution of the methyl or nitro groups with bioisosteres (e.g., CF₃ for NO₂) can elucidate pharmacophore requirements. In vitro assays (e.g., enzyme inhibition) paired with SC-XRD or docking studies reveal binding interactions. Palladium- or rhodium-catalyzed cross-coupling enables rapid diversification for SAR libraries .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation pathways. LC-MS monitors nitro group reduction or hydrolysis. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended for long-term preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。